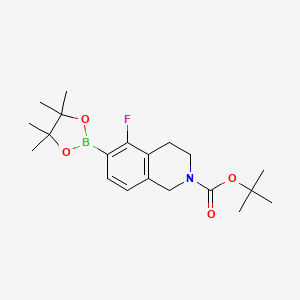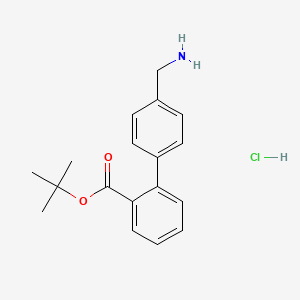
2-Boc-4'-(aminomethyl)biphenyl hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.8 g/mol. It is a white solid that is commonly used in organic synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boc Protection of Aminomethyl Biphenyl: The starting material, 4'-(aminomethyl)biphenyl, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Hydrochloride Formation: The Boc-protected aminomethyl biphenyl is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Boc-4'-(aminomethyl)biphenyl hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to handle the reagents and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 2-Boc-4'-(aminomethyl)biphenyl hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amine.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution Reactions: The amine group can participate in substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Deprotection: TFA in DCM.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution Reactions: Alkyl halides in the presence of a base.
Major Products Formed:
Deprotection: Free amine (4'-(aminomethyl)biphenyl).
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Substitution Reactions: Alkylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design and synthesis of drug candidates for various therapeutic areas, such as cancer and infectious diseases.
Industry: The compound is employed in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Boc-4'-(aminomethyl)biphenyl hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparación Con Compuestos Similares
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is similar to other Boc-protected amines and biphenyl derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Boc-protected amines: These compounds also have Boc-protected amine groups but differ in their aromatic or aliphatic structures.
Biphenyl derivatives: These compounds share the biphenyl core but may have different substituents or functional groups.
Propiedades
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14;/h4-11H,12,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGNGQFJMIJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8097032.png)
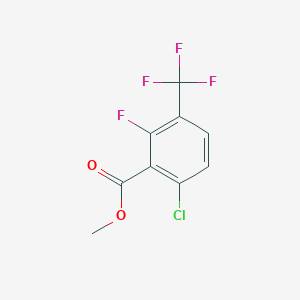
![Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8097054.png)

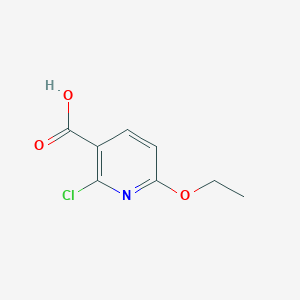




![4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl](/img/structure/B8097096.png)
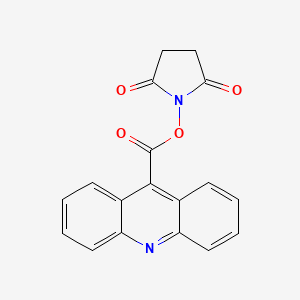
![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)

